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Compound of Interest

Compound Name: prim-O-Glucosylangelicain

Cat. No.: B12385053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the biological activities of

prim-O-Glucosylangelicain, a natural product also extensively referred to in scientific

literature as prim-O-glucosylcimifugin. This document summarizes key findings on its anti-

inflammatory and anti-tumor properties, presenting available quantitative data, detailed

experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Activities
Prim-O-Glucosylangelicain has demonstrated significant potential in two primary areas of

therapeutic interest: inflammation and oncology. The following sections detail the findings from

various in vitro and in vivo studies.

Anti-inflammatory Activity
Prim-O-Glucosylangelicain exhibits notable anti-inflammatory effects by modulating key

signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for the anti-inflammatory activities of prim-O-Glucosylangelicain
are not consistently reported in the reviewed literature, studies have demonstrated significant

concentration-dependent and dose-dependent inhibitory effects.
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Biological Effect Model System
Concentration/Dos
e

Observed Effect

Inhibition of Nitric

Oxide (NO)

Production

LPS-activated RAW

264.7 macrophages

15, 50, and 100

μg/mL

Significant,

concentration-

dependent inhibition

of NO production[1].

Inhibition of iNOS

Expression

LPS-activated RAW

264.7 macrophages

15, 50, and 100

μg/mL

Concentration-

dependent

downregulation of

iNOS mRNA and

protein expression[1].

Inhibition of COX-2

Expression

LPS-activated RAW

264.7 macrophages

15, 50, and 100

μg/mL

Concentration-

dependent

downregulation of

COX-2 mRNA and

protein expression[1]

[2].

Reduction of Pro-

inflammatory

Cytokines (TNF-α, IL-

1β, IL-6)

Lipopolysaccharide

(LPS)-induced acute

lung injury in mice

2.5, 5, or 10 mg/kg

Significant, dose-

dependent

downregulation of

TNF-α, IL-1β, and IL-6

levels in

bronchoalveolar

lavage fluid[1][3].

Inhibition of Pro-

inflammatory Cytokine

Production

LPS-activated RAW

264.7 macrophages
12.5 - 200 μmol/mL

Dose-dependent

suppression of IL-1β,

TNF-α, and IL-6

mRNA expression[2].

Mechanism of Anti-inflammatory Action: The JAK2/STAT3 Signaling Pathway

Research indicates that the anti-inflammatory effects of prim-O-Glucosylangelicain are

mediated through the inhibition of the Janus kinase 2 (JAK2) and signal transducer and

activator of transcription 3 (STAT3) signaling pathway. In LPS-activated macrophages, prim-O-
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Glucosylangelicain prevents the phosphorylation of JAK2 and STAT3, which in turn

suppresses the expression of downstream inflammatory mediators like iNOS and COX-2[1].

Inhibitory Effect of Prim-O-Glucosylangelicain on the JAK2/STAT3 Pathway

LPS

TLR4

Activates
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STAT3
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Expression

Induces
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Inhibition of the JAK2/STAT3 signaling pathway.

Anti-tumor Activity
Prim-O-Glucosylangelicain has been identified as a promising agent in cancer

immunotherapy, primarily through its ability to modulate the tumor microenvironment.

Quantitative Data on Anti-tumor Effects

Direct IC50 values for the cytotoxic effects of prim-O-Glucosylangelicain on cancer cells are

not readily available in the reviewed literature. However, its impact on myeloid-derived

suppressor cells (MDSCs) and tumor growth in vivo has been quantified.

Biological Effect Model System
Concentration/Dos
e

Observed Effect

Inhibition of PMN-

MDSC

Immunosuppressive

Ability

Co-culture of PMN-

MDSCs and CD8+ T-

lymphocytes

Not specified

POG treatment of

tumor-bearing mice

reduced the ability of

their PMN-MDSCs to

suppress CD8+ T-

lymphocyte

proliferation[4].

Inhibition of Tumor

Growth (in vivo)

B16-F10 melanoma

mouse model
100 and 200 mg/kg

Significant, dose-

dependent inhibition

of tumor growth[4].

Synergistic Anti-tumor

Effect with PD-1

Inhibitor

B16-F10 melanoma

and 4T1 breast cancer

mouse models

100 mg/kg (POG) +

anti-PD-1 antibody

Enhanced anti-tumor

effect compared to

either agent alone[4]

[5].

Effect on PMN-

MDSCs

B16-F10 tumor-

bearing mice

50 and 100 μM (in

vitro)

Inhibition of iNOS and

Arg-1 expression in

PMN-MDSCs[4].
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Mechanism of Anti-tumor Action: Targeting Myeloid-Derived Suppressor Cells (MDSCs)

The primary anti-tumor mechanism of prim-O-Glucosylangelicain involves the targeting of

polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). These cells are known to

create an immunosuppressive tumor microenvironment. Prim-O-Glucosylangelicain inhibits

the proliferation, metabolism, and immunosuppressive functions of PMN-MDSCs. This is

achieved, in part, by inhibiting arginine metabolism and the tricarboxylic acid (TCA) cycle within

these cells. By reducing the immunosuppressive activity of PMN-MDSCs, prim-O-
Glucosylangelicain enhances the infiltration and activity of cytotoxic CD8+ T-lymphocytes in

the tumor, thereby promoting an anti-tumor immune response. This mechanism also underlies

its synergistic effect with immune checkpoint inhibitors like anti-PD-1 antibodies[4][5].

Anti-tumor Mechanism of Prim-O-Glucosylangelicain via MDSC Inhibition
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Targeting MDSCs to enhance anti-tumor immunity.
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Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Assays
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM or RPMI 1640 medium

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a

humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay:

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

Cells are pre-treated with various concentrations of prim-O-Glucosylangelicain (e.g., 15,

50, and 100 μg/mL) for 1-2 hours.

Inflammation is induced by adding lipopolysaccharide (LPS; 1 μg/mL).

After 24 hours of incubation, the cell culture supernatant is collected.

NO concentration in the supernatant is measured using the Griess reagent. The

absorbance is read at 540 nm.

Western Blot Analysis for iNOS and COX-2 Expression:

RAW 264.7 cells are treated as described for the NO production assay.

After the incubation period, cells are lysed using RIPA buffer containing protease and

phosphatase inhibitors.

Protein concentration is determined using a BCA protein assay kit.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-

2, and a loading control (e.g., β-actin or GAPDH).
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After washing, the membrane is incubated with a corresponding HRP-conjugated

secondary antibody.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

Total RNA is extracted from treated RAW 264.7 cells using TRIzol reagent.

cDNA is synthesized from the total RNA using a reverse transcription kit.

qRT-PCR is performed using specific primers for iNOS, COX-2, and a housekeeping gene

(e.g., GAPDH).

The relative gene expression is calculated using the 2^-ΔΔCt method.

In Vivo Anti-tumor Assays
Animal Models: Female C57BL/6 mice (for B16-F10 melanoma model) and BALB/c mice (for

4T1 breast cancer model), typically 6-8 weeks old, are used.

Tumor Cell Implantation:

B16-F10 Model: 4 x 10^5 B16-F10 cells in 0.1 mL PBS are injected subcutaneously into

the right flank of C57BL/6 mice[4].

4T1 Model: 4 x 10^5 4T1 cells in 0.1 mL PBS are injected into the mammary fat pad of

BALB/c mice[4].

Treatment Protocol:

When tumor volumes reach a predetermined size (e.g., 100-150 mm³), mice are randomly

assigned to treatment groups.

Prim-O-Glucosylangelicain is administered, for example, intraperitoneally daily at doses

of 100 or 200 mg/kg[4].
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For combination therapy, an anti-PD-1 antibody (e.g., 200 μ g/injection ) is administered

intraperitoneally on a specified schedule (e.g., every 3 days)[4].

The control group receives the vehicle solution.

Tumor Growth Measurement: Tumor volume is measured every few days using calipers and

calculated using the formula: (length × width²) / 2.

Analysis of Immune Cells:

At the end of the experiment, tumors, spleens, and bone marrow are harvested.

Single-cell suspensions are prepared.

Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g.,

CD11b, Gr-1, Ly6G, Ly6C for MDSCs; CD3, CD8 for T-cells).

The populations of different immune cells are quantified by flow cytometry.
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Experimental Workflow for In Vivo Anti-tumor Activity Assessment
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Workflow for in vivo anti-tumor studies.
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Conclusion
Prim-O-Glucosylangelicain (prim-O-glucosylcimifugin) is a natural compound with well-

documented anti-inflammatory and anti-tumor properties. Its anti-inflammatory effects are

largely attributed to the inhibition of the JAK2/STAT3 signaling pathway, leading to reduced

production of key inflammatory mediators. In the context of cancer, it demonstrates significant

potential as an immunomodulatory agent by targeting myeloid-derived suppressor cells,

thereby enhancing anti-tumor immunity, particularly in combination with immune checkpoint

inhibitors. While the available literature provides strong evidence of its biological activities

through concentration- and dose-dependent effects, a notable gap exists in the reporting of

standardized quantitative metrics such as IC50 values. Further research to establish these

values would be invaluable for direct comparison with other therapeutic agents and for

advancing the clinical development of prim-O-Glucosylangelicain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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